molecular formula C5H12ClF2N B1435264 4,4-Difluoro-2-methylbutan-1-amine hydrochloride CAS No. 1909314-14-2

4,4-Difluoro-2-methylbutan-1-amine hydrochloride

Cat. No.: B1435264
CAS No.: 1909314-14-2
M. Wt: 159.6 g/mol
InChI Key: KIUQOECMGNPNPF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11F2N.ClH. It is a derivative of butan-1-amine, featuring two fluorine atoms and a methyl group on the second carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylbutan-1-amine hydrochloride typically involves the fluorination of 2-methylbutan-1-amine. One common method is the reaction of 2-methylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amine.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of 4,4-Difluoro-2-methylbutan-1-one.

  • Reduction: Formation of 4,4-Difluoro-2-methylbutan-1-amine.

  • Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is similar to other fluorinated amines, such as 4,4-Difluoro-3-methylbutan-1-amine hydrochloride and 3,3-Difluoro-2-methylbutan-1-amine hydrochloride. These compounds differ in the position of the fluorine atoms and the methyl group, which can affect their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 4,4-Difluoro-3-methylbutan-1-amine hydrochloride

  • 3,3-Difluoro-2-methylbutan-1-amine hydrochloride

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Properties

IUPAC Name

4,4-difluoro-2-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUQOECMGNPNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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